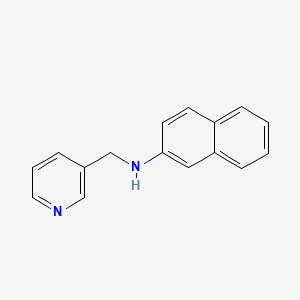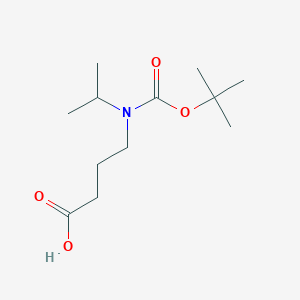
4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
作用機序
Target of Action
It is known that this compound is a tert-butyloxycarbonyl-protected amino acid . Amino acids are fundamental building blocks of proteins, which play crucial roles in various biological processes. The protection of amino acids is a common strategy in peptide synthesis to prevent unwanted side reactions .
Mode of Action
The compound interacts with its targets through its amino acid moiety, while the tert-butyloxycarbonyl (Boc) group serves as a protective group . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
The compound is used in the synthesis of dipeptides . Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. They are involved in various biochemical pathways, including protein synthesis and degradation, signal transduction, and regulation of cell functions .
Result of Action
The compound’s primary function is to serve as a building block in peptide synthesis . The resulting peptides can have various effects at the molecular and cellular levels, depending on their structure and the specific proteins they form or interact with.
Action Environment
The action, efficacy, and stability of 4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group . Furthermore, the compound’s stability and reactivity can be influenced by the solvent used, temperature, and presence of other reactive species .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid typically involves the protection of an amino acid with a Boc group. One common method is to react the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating to ensure complete protection of the amine group.
Industrial Production Methods
In an industrial setting, the production of Boc-protected amino acids can be scaled up by using continuous flow reactors, which allow for precise control of reaction conditions and efficient mixing of reactants. The use of solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide or DMAP is common in these processes .
化学反応の分析
Types of Reactions
4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions with the Boc-protected amine.
Major Products Formed
Deprotection: The major product is the free amine after removal of the Boc group.
Substitution: Depending on the electrophile used, various substituted amines or amides can be formed.
科学的研究の応用
4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: In the synthesis of peptide-based drugs and biomolecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
類似化合物との比較
Similar Compounds
4-((tert-Butoxycarbonyl)amino)butanoic acid: Similar in structure but without the isopropyl group.
N-Boc-4-iodoaniline: Another Boc-protected compound used in organic synthesis.
Uniqueness
4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid is unique due to the presence of both the Boc protecting group and the isopropyl group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
特性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-9(2)13(8-6-7-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDRNBCYAGWDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(azepan-1-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2864041.png)
![2-[(4-{[(4-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2864043.png)
![2'-(1,3-Benzodioxol-5-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2864045.png)
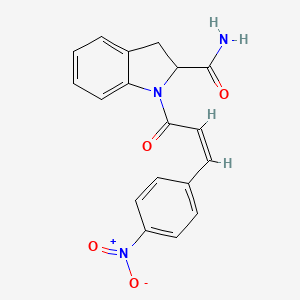
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2864048.png)
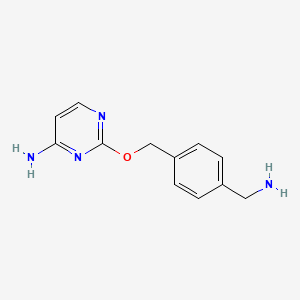
![N-(3-ethylphenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2864052.png)
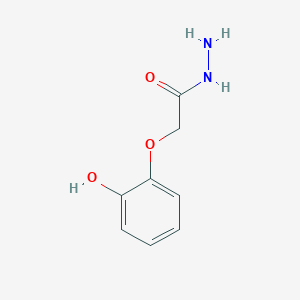
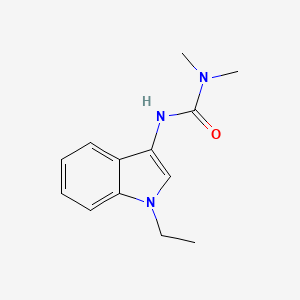
![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2864057.png)

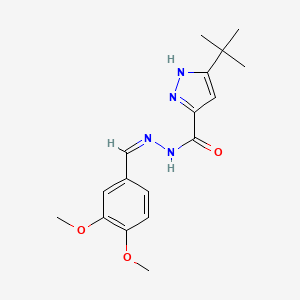
![[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2864061.png)
